The compound 4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a complex organic molecule notable for its potential pharmacological applications. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The molecular formula of this compound is , with a molecular weight of approximately .
This compound is synthesized through various chemical processes, often involving multiple steps that include the modification of existing chemical structures to enhance biological activity. Its synthesis and application have been discussed in various scientific literature, including studies focusing on dual-target inhibitors for specific diseases .
4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one can be classified as follows:
The synthesis of 4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one typically involves several key reactions:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., pyridine or DMF), and reaction time to optimize yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
InChI=1S/C28H29N3O2/c1-19-9-4-6-13-24(19)31-18-22(17-26(31)32)28-29-23-12-5-7-14-25(23)30(28)15-16-33-27-20(2)10-8-11-21(27)3/h4-14,22H,15-18H2,1-3H3
The structure features multiple rings and functional groups that contribute to its chemical properties and biological activity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions allow for further modification of the compound to tailor its properties for specific applications .
The mechanism of action for compounds like 4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one often involves interaction with specific biological targets:
The physical properties include:
Key chemical properties include:
Analytical techniques such as UV-visible spectroscopy and HPLC can be used to assess purity and concentration during synthesis and formulation processes .
The potential applications of 4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one include:
The assembly of the hybrid benzimidazole-pyrrolidinone core relies on convergent strategies involving separate heterocycle formation followed by coupling. Pathway A initiates with ortho-phenylenediamine 1 and 4-oxo-pentanoic acid derivatives 2 under acid-catalyzed conditions (HCl/acetic acid, reflux) to yield 2-substituted benzimidazoles 3. Critical to this step is controlled dehydration to avoid over-oxidation, with yields optimized to 80-85% through stoichiometric control of the carboxylic acid partner [5]. Simultaneously, the pyrrolidinone fragment 5 is prepared via Lewis acid-catalyzed (Zn(OTf)₂) ring-opening of donor-acceptor cyclopropanes 4 (bearing ester acceptors) with o-toluidine, followed by in situ lactamization at 110°C. This generates the N-(o-tolyl) substituted lactam scaffold with 70-75% efficiency [7].
The final coupling employs nucleophilic aromatic substitution (SNAr) or Mitsunobu conditions: Benzimidazole 3 (alkylated with 1-chloro-2-(2,6-dimethylphenoxy)ethane using K₂CO₃/DMF) provides the electrophilic side chain 6, which reacts with pyrrolidinone 5 (deprotonated with NaH) to afford the target compound in 65% yield. Alternatively, Mitsunobu conditions (PPh₃/DIAD) directly couple phenolic intermediates with the pyrrolidinone nitrogen, though yields are lower (55%) due to competing O-alkylation [8].
Table 1: Key Intermediates for Core Assembly
Intermediate | Structure | Synthetic Method | Yield (%) |
---|---|---|---|
Benzimidazole 3 | 2-Carboxyethyl-1H-benzo[d]imidazole | Acid-catalyzed condensation | 80-85 |
Pyrrolidinone 5 | 1-(o-Tolyl)pyrrolidin-2-one | D-A cyclopropane ring-opening/lactamization | 70-75 |
Alkylated linker 6 | 1-(2-Chloroethyl)-2-(2,6-dimethylphenoxy)benzene | SNAr with 2,6-dimethylphenol | 90 |
Installing the 2,6-dimethylphenoxyethyl moiety on the benzimidazole N1-position demands precise regiocontrol to avoid O-alkylation or dialkylation. Key strategies include:
Thermodynamic Control: Reacting sodium salt of 2,6-dimethylphenol 7 with 1,2-dibromoethane in DMF at 0°C yields bromoethyl ether 8 (85% yield). Subsequent N-alkylation uses benzimidazole 3 pre-treated with NaH in THF to generate the N-anion, which displaces bromide from 8 at 60°C. The 2,6-dimethyl groups create steric hindrance, suppressing dialkylation and directing substitution exclusively to the less sterically encumbered benzimidazole nitrogen [5] [8].
Acid-Mediated Activation: Condensation of ortho-phenylenediamine with aldehydes (e.g., 4-(2-(2,6-dimethylphenoxy)ethoxy)benzaldehyde) in refluxing ethanol containing catalytic H₂SO₄ simultaneously forms the benzimidazole ring and installs the phenoxyethyl chain via in situ cyclization. This one-pot method achieves 75% regioselectivity for N1-alkylation due to protonation equilibria favoring N1 attack [5].
Optimization Insight: Solvent polarity critically influences regioselectivity. Polar aprotic solvents (DMF, DMSO) favor N-alkylation (N1/N3 selectivity >20:1), while protic solvents (EtOH, iPrOH) reduce selectivity to 5:1 due to hydrogen-bonding interactions.
Palladium-catalyzed C–C and C–N bond formations enable late-stage diversification of the o-tolyl and benzimidazole subunits:
Buchwald-Hartwig Amination: Ligand-controlled amination installs diverse amines at the benzimidazole C4/C7 positions. Using Pd₂(dba)₃/XPhos catalyst and Cs₂CO₃ base in toluene at 100°C, aryl bromides at C4 react with secondary amines (morpholine, piperazine) achieving 80-92% yields. Steric bulk from the 2,6-dimethylphenoxyethyl group minimally affects reactivity due to remote positioning [10].
Direct C–H Arylation: Oxidative annulation constructs fused polyheterocycles. Substrates bearing pyrrole or indole units at the pyrrolidinone C3-position undergo intramolecular coupling using Pd(OAc)₂ (10 mol%), AgOAc (2 equiv), and acetic acid (5 equiv) in DMF at 120°C. This double C(sp²)–H functionalization forms dihydropyrazine-fused analogs in a single step (65-70% yield) [10].
Table 2: Palladium-Catalyzed Reaction Optimization
Reaction Type | Catalyst System | Key Ligand/Additive | Yield Range (%) | Limitation |
---|---|---|---|---|
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | XPhos | 80-92 | Sensitive to ortho-substitution |
Oxidative Annulation | Pd(OAc)₂/AgOAc | Acetic acid | 65-70 | Requires electron-rich arenes |
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | None | 75-85 | Halogen specificity (Br > Cl) |
Ring-closing metathesis (RCM) constructs the pyrrolidinone core from diene precursors 9 using ruthenium catalysts. Critical parameters include:
Catalyst Selection: Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) outperforms Hoveyda-Grubbs analogs for diene substrates bearing basic benzimidazole nitrogen, achieving 85% conversion at 0.5 mol% loading. The latter exhibits phosphine dissociation slowdown due to benzimidazole coordination [6] [9].
Solvent Effects: Non-coordinating solvents (CH₂Cl₂, toluene) suppress catalyst deactivation. Replacing dichloromethane with green alternatives like dimethyl carbonate (DMC) in flow systems enhances sustainability: At 120°C residence time (1 min), DMC achieves 91% yield for analogous pyrroline carboxylates, minimizing ruthenium residues (<10 ppm) .
Concentration Control: High dilution (0.01–0.05 M) prevents oligomerization during macrolactam formation. Continuous-flow microreactors enable precise residence time control (37 min for 10 g scale), improving throughput 5-fold versus batch processes [6].
Mechanistic Note: Ethylene removal via vacuum or inert gas sparging drives equilibrium toward cyclization, particularly for 5–7 membered rings where ring strain favors product formation [6] [9].
Sustainable synthesis focuses on step reduction, solvent substitution, and catalytic efficiency:
Atom-Economical Cyclizations: Donor-acceptor cyclopropane 4 ring-opening with amines eliminates stoichiometric activating groups. The sequence (ring-opening → lactamization → dealkoxycarbonylation) operates in one pot with 70% overall atom economy versus traditional enolate alkylations (atom economy <40%) [7].
Solvent-Free Conditions: Benzimidazole formation via ortho-phenylenediamine and carboxylic acid condensation proceeds neat at 130°C, reducing E-factor by 85% compared to ethanol-mediated routes. Similarly, Ru-catalyzed RCM under solvent-free conditions at 40°C achieves full conversion in 2 hours, though product viscosity limits scalability [4] [9].
Catalyst Recycling: Immobilized Ru catalysts (SiO₂-supported Hoveyda-Grubbs) enable reuse over 5 cycles with <5% activity loss in model RCM reactions. Ionic liquid biphasic systems facilitate product/catalyst separation via simple extraction [9].
E-Factor Analysis: Traditional routes generate 50–60 kg waste/kg product. Integrating continuous-flow RCM (DMC solvent), solvent-free benzimidazole formation, and one-pot cyclopropane lactamization slashes E-factors to 8–10, primarily from inorganic bases and chromatographic purifications [4] [7].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0